molecular formula C18H20N2O4S2 B2401440 N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine CAS No. 627833-63-0

N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine

Cat. No. B2401440
CAS RN: 627833-63-0
M. Wt: 392.49
InChI Key: NWPOZZCCVUJLRZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Research involving sulfonyl and oxazoline compounds spans various synthetic methodologies and chemical transformations, which are essential in the development of new materials and pharmaceuticals.

  • Synthesis of α-amino ketones : A study demonstrated the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles, achieving regioselective 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).

  • Facile Access to Bicyclic Sultams : Research has led to the development of methods for producing bicyclic sultams, showcasing the versatility of sulfonyl compounds in creating complex molecular architectures (Rassadin et al., 2009).

Environmental and Material Applications

Sulfonyl and oxazoline compounds also find applications in environmental science and material engineering, indicating their versatility beyond pharmaceuticals.

  • Electrolysis of Dyes : A study identified sulfonyl aromatic alcohols as products formed by electrolysis of reactive dyes, contributing to our understanding of dye degradation processes (Elizalde-González et al., 2012).

  • Polymeric Materials Modification : Research on modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with amine compounds demonstrated the potential of these materials in medical applications, highlighting the functional versatility of sulfonyl and amine groups (Aly et al., 2015).

Catalysis and Chemical Processing

The role of sulfonyl compounds in catalysis and chemical processing is critical for the development of efficient synthetic routes.

  • Facile N-arylation of Amines : A study presented a transition-metal-free N-arylation procedure for amines and sulfonamides, showcasing the chemical versatility of sulfonyl compounds (Liu & Larock, 2003).

  • Anion Exchange Membranes : The synthesis of anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties illustrated the application of sulfonyl compounds in improving ion conductivity and membrane stability (Wang et al., 2019).

properties

IUPAC Name

N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-13-6-8-14(9-7-13)26(21,22)18-17(19-10-4-11-23-2)24-16(20-18)15-5-3-12-25-15/h3,5-9,12,19H,4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPOZZCCVUJLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine

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